![molecular formula C14H20N4O B092125 N,N-Diethyl-N'-(3-phenyl-1,2,4-oxadiazol-5-yl)ethylenediamine CAS No. 18991-15-6](/img/structure/B92125.png)
N,N-Diethyl-N'-(3-phenyl-1,2,4-oxadiazol-5-yl)ethylenediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Diethyl-N'-(3-phenyl-1,2,4-oxadiazol-5-yl)ethylenediamine, also known as OXA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. OXA is a fluorescent compound that has been synthesized through various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in research.
Wirkmechanismus
The mechanism of action of N,N-Diethyl-N'-(3-phenyl-1,2,4-oxadiazol-5-yl)ethylenediamine involves the formation of a complex with the biomolecule of interest through electrostatic and hydrophobic interactions. This complex results in a change in the fluorescence properties of N,N-Diethyl-N'-(3-phenyl-1,2,4-oxadiazol-5-yl)ethylenediamine, allowing for detection and imaging of the biomolecule.
Biochemical and Physiological Effects
N,N-Diethyl-N'-(3-phenyl-1,2,4-oxadiazol-5-yl)ethylenediamine has been shown to have minimal toxicity and does not interfere with the function of the biomolecule of interest. This makes it a safe and reliable tool for scientific research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of N,N-Diethyl-N'-(3-phenyl-1,2,4-oxadiazol-5-yl)ethylenediamine is its high sensitivity and selectivity for detecting and imaging biomolecules. However, one limitation of N,N-Diethyl-N'-(3-phenyl-1,2,4-oxadiazol-5-yl)ethylenediamine is its relatively low quantum yield, which can result in low signal-to-noise ratios in some experiments.
Zukünftige Richtungen
There are several future directions for the use of N,N-Diethyl-N'-(3-phenyl-1,2,4-oxadiazol-5-yl)ethylenediamine in scientific research. One potential application is in the development of new diagnostic tools for detecting diseases such as cancer or Alzheimer's disease. N,N-Diethyl-N'-(3-phenyl-1,2,4-oxadiazol-5-yl)ethylenediamine could also be used in the development of new drugs that target specific biomolecules. Additionally, further research could be conducted to improve the fluorescence properties of N,N-Diethyl-N'-(3-phenyl-1,2,4-oxadiazol-5-yl)ethylenediamine, potentially increasing its sensitivity and selectivity for biomolecules.
Synthesemethoden
The synthesis of N,N-Diethyl-N'-(3-phenyl-1,2,4-oxadiazol-5-yl)ethylenediamine involves the reaction of 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid with diethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified through various techniques such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
N,N-Diethyl-N'-(3-phenyl-1,2,4-oxadiazol-5-yl)ethylenediamine has been widely used in scientific research as a fluorescent probe for detecting and imaging various biomolecules such as proteins, nucleic acids, and lipids. N,N-Diethyl-N'-(3-phenyl-1,2,4-oxadiazol-5-yl)ethylenediamine has been shown to have high sensitivity and selectivity for these biomolecules, making it a valuable tool in the field of biochemistry and cell biology.
Eigenschaften
CAS-Nummer |
18991-15-6 |
---|---|
Produktname |
N,N-Diethyl-N'-(3-phenyl-1,2,4-oxadiazol-5-yl)ethylenediamine |
Molekularformel |
C14H20N4O |
Molekulargewicht |
260.33 g/mol |
IUPAC-Name |
N',N'-diethyl-N-(3-phenyl-1,2,4-oxadiazol-5-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C14H20N4O/c1-3-18(4-2)11-10-15-14-16-13(17-19-14)12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3,(H,15,16,17) |
InChI-Schlüssel |
HFXOMPIWXDVHSZ-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCNC1=NC(=NO1)C2=CC=CC=C2 |
Kanonische SMILES |
CCN(CC)CCNC1=NC(=NO1)C2=CC=CC=C2 |
Andere CAS-Nummern |
18991-15-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.